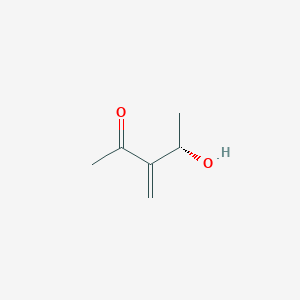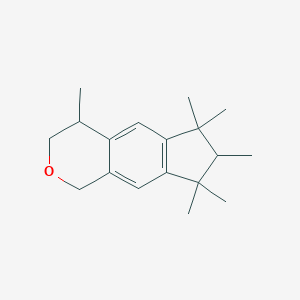
2-Pentanone, 4-hydroxy-3-methylene-, (S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentanone, 4-hydroxy-3-methylene-, (S)-(9CI) is an organic compound with a unique structure that includes a methylene group, a hydroxyl group, and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 4-hydroxy-3-methylene-, (S)-(9CI) can be achieved through several methods. One common approach involves the aldol condensation of acetone with formaldehyde, followed by a series of reduction and oxidation steps to introduce the hydroxyl and methylene groups. The reaction conditions typically require a base catalyst, such as sodium hydroxide, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-Pentanone, 4-hydroxy-3-methylene-, (S)-(9CI) may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the synthesis process. Additionally, purification steps, including distillation and crystallization, are employed to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentanone, 4-hydroxy-3-methylene-, (S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Nucleophiles such as halides or amines can react with the methylene group in the presence of a base.
Major Products
Oxidation: Formation of 3-methylene-4-oxopentanoic acid.
Reduction: Formation of 3-methylene-4-hydroxypentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Pentanone, 4-hydroxy-3-methylene-, (S)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Pentanone, 4-hydroxy-3-methylene-, (S)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methylene-4-hydroxy-2-butanone
- 3-Methylene-4-hydroxy-2-hexanone
- 3-Methylene-4-hydroxy-2-heptanone
Uniqueness
2-Pentanone, 4-hydroxy-3-methylene-, (S)-(9CI) is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various chemical processes.
Eigenschaften
CAS-Nummer |
144370-33-2 |
|---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
(4S)-4-hydroxy-3-methylidenepentan-2-one |
InChI |
InChI=1S/C6H10O2/c1-4(5(2)7)6(3)8/h5,7H,1H2,2-3H3/t5-/m0/s1 |
InChI-Schlüssel |
BDHSXBJEPAUNBX-YFKPBYRVSA-N |
SMILES |
CC(C(=C)C(=O)C)O |
Isomerische SMILES |
C[C@@H](C(=C)C(=O)C)O |
Kanonische SMILES |
CC(C(=C)C(=O)C)O |
Synonyme |
2-Pentanone, 4-hydroxy-3-methylene-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B129948.png)



![(2R,3R)-2-[3,4-Bis(phenylmethoxy)phenyl]-2,3-dihydro-3,5,7-tris(phenylmethoxy)-4H-1-benzopyran-4-one](/img/structure/B129962.png)

